4-iodo-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide
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Overview
Description
4-iodo-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide is a complex organic compound that features a combination of aromatic rings, pyrimidine, and sulfonamide groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
The synthesis of 4-iodo-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction involving appropriate amines and aldehydes under acidic or basic conditions.
Introduction of the Iodo Group: The iodo group is introduced via an iodination reaction, often using iodine or an iodine-containing reagent.
Sulfonamide Formation: The sulfonamide group is formed by reacting the amine with a sulfonyl chloride in the presence of a base.
Coupling Reactions: The final compound is obtained by coupling the pyrimidine core with the sulfonamide intermediate using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Chemical Reactions Analysis
4-iodo-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfonamide group to an amine.
Substitution: The iodo group can be substituted with other nucleophiles through nucleophilic substitution reactions, forming various derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Scientific Research Applications
4-iodo-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a kinase inhibitor, particularly targeting CDK2, which is involved in cell cycle regulation and cancer treatment.
Biological Studies: It is used in biological assays to investigate its cytotoxic effects on various cancer cell lines, including MCF-7, HCT-116, and HepG-2.
Chemical Biology: The compound serves as a tool for studying protein-ligand interactions and understanding the molecular mechanisms of kinase inhibition.
Pharmaceutical Development: It is explored as a lead compound for developing new therapeutic agents with improved efficacy and selectivity.
Mechanism of Action
The mechanism of action of 4-iodo-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide involves the inhibition of cyclin-dependent kinase 2 (CDK2). The compound binds to the ATP-binding site of CDK2, preventing the phosphorylation of its substrates and thereby inhibiting cell cycle progression. This leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
4-iodo-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide can be compared with other CDK2 inhibitors, such as:
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also target CDK2 and exhibit similar cytotoxic activities against cancer cell lines.
Imidazole Containing Compounds: These compounds have been studied for their therapeutic potential and exhibit kinase inhibition properties.
Thiadiazole Derivatives: These compounds show antibacterial and anticancer activities and are structurally similar due to the presence of heterocyclic rings.
The uniqueness of this compound lies in its specific combination of functional groups and its potent dual activity against cancer cell lines and CDK2 inhibition .
Properties
IUPAC Name |
4-iodo-N-[4-[[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]amino]phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22IN5O2S/c1-16-3-7-19(8-4-16)27-23-15-17(2)26-24(29-23)28-20-9-11-21(12-10-20)30-33(31,32)22-13-5-18(25)6-14-22/h3-15,30H,1-2H3,(H2,26,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDBRIJKJWXLKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22IN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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